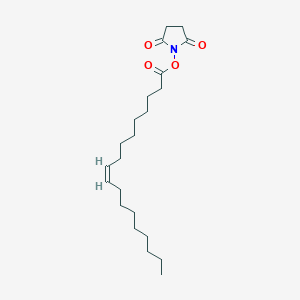

Oleic Acid N-Hydroxysuccinimide

Descripción

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)27-23-20(24)18-19-21(23)25/h9-10H,2-8,11-19H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKGRQMFNNEEKW-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Oleic Acid N-Hydroxysuccinimide Ester

Introduction: Bridging Hydrophobicity and Biomolecular Functionality

Oleic Acid N-hydroxysuccinimide (OA-NHS) ester is a pivotal chemical tool that enables the covalent conjugation of a hydrophobic oleoyl chain to primary amines on biomolecules, nanoparticles, and other functionalized surfaces.[1] This bifunctional molecule possesses a long C18 monounsaturated fatty acid tail, imparting significant hydrophobicity, and a highly reactive N-hydroxysuccinimide (NHS) ester headgroup.[1] This unique structure makes it an indispensable reagent in diverse fields such as chemical biology, materials science, and drug delivery.[1]

The primary utility of OA-NHS lies in its ability to introduce lipid characteristics to otherwise hydrophilic molecules. This "lipidation" can dramatically alter the solubility, localization, membrane anchoring, and functional properties of the modified target.[1] Key applications include the creation of lipidated peptides for studying membrane-protein interactions, the surface functionalization of nanoparticles to enhance cellular uptake, and the synthesis of advanced drug delivery vehicles.[1][2] This guide provides an in-depth exploration of the core chemistry, reaction mechanisms, key applications, and detailed protocols for utilizing Oleic Acid N-hydroxysuccinimide ester in a research and development setting.

Core Chemistry and Physicochemical Properties

The efficacy of OA-NHS is rooted in its amphipathic design. The oleic acid portion is an 18-carbon chain with a single cis-double bond, which is a prevalent fatty acid in biological systems.[1] The NHS ester is a well-established amine-reactive functional group, widely favored in bioconjugation for its high reactivity and the formation of stable amide bonds under mild aqueous conditions.[3][4]

| Property | Value | Source |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) (Z)-octadec-9-enoate | [1] |

| CAS Number | 81480-40-2 | [5][6] |

| Molecular Formula | C22H37NO4 | [1][6] |

| Molecular Weight | 379.53 g/mol | [6] |

| Melting Point | 37 - 40°C | [5][6] |

| Appearance | White to Off-White Solid | [5] |

| Solubility | Soluble in organic solvents (DMSO, DMF, Chloroform) | [3][5][7] |

| Storage | -20°C, Hygroscopic | [5] |

Mechanism of Action: The Amine-Reactive Chemistry

The cornerstone of OA-NHS functionality is the reaction of the NHS ester with a primary amine (-NH2). This reaction is a classic example of nucleophilic acyl substitution.[8][9]

Causality of the Reaction:

-

Nucleophilic Attack: The unprotonated primary amine, acting as a potent nucleophile, attacks the electron-deficient carbonyl carbon of the NHS ester.[4][8][10]

-

Tetrahedral Intermediate Formation: This attack forms a transient, unstable tetrahedral intermediate.[4]

-

Leaving Group Departure: The intermediate collapses, resulting in the departure of the N-hydroxysuccinimide (NHS) leaving group and the formation of a highly stable amide bond.[4][8][11]

Figure 1. Reaction of Oleic Acid-NHS with a primary amine.

Critical Reaction Parameters:

-

pH: The reaction is highly pH-dependent. The optimal pH range is typically 7.2 to 8.5.[7][11] At lower pH (<7), primary amines are protonated (-NH3+), rendering them non-nucleophilic and halting the reaction.[8][9] At higher pH (>9), the rate of hydrolysis of the NHS ester significantly increases, which competes with the desired amine reaction.[3][8][10]

-

Buffer Choice: Buffers containing primary amines, such as Tris (TBS) or glycine, must be avoided as they will compete with the target molecule for the NHS ester.[7][8] Suitable buffers include phosphate-buffered saline (PBS), borate, or bicarbonate buffers.[8][11]

-

Solvent: OA-NHS is not readily soluble in aqueous solutions. It must first be dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[3][10][11] The final concentration of the organic solvent should typically not exceed 10% to avoid denaturation of proteins.[10]

-

Hydrolysis: The primary competing reaction is the hydrolysis of the NHS ester by water, which regenerates the unreactive oleic acid.[3][9][10] The half-life of an NHS ester can range from hours at pH 7 to mere minutes at pH 8.6, highlighting the need for prompt use after dissolution.[8][11]

Key Applications in Research & Drug Development

Surface Functionalization of Nanoparticles

One of the most powerful applications of OA-NHS is in modifying the surface of nanoparticles (NPs), particularly iron oxide nanoparticles (IONPs) for biomedical applications.[12][13] Pristine, oleic acid-capped IONPs are hydrophobic and only dispersible in organic solvents.[14] To be used in biological systems, their surface must be modified to ensure stability in aqueous media.[14][15] OA-NHS can be used in a ligand exchange process on amine-functionalized NPs to introduce a hydrophobic lipid layer, or it can be used to conjugate oleic acid to polymers that then coat the nanoparticle.

Workflow: Functionalizing Amine-Coated Nanoparticles

This workflow describes the process of conjugating OA-NHS to a nanoparticle that has been pre-functionalized to present primary amine groups on its surface.

Figure 2. Workflow for conjugating Oleic Acid-NHS to nanoparticles.

Detailed Protocol: Functionalization of Amine-Silane Coated Iron Oxide NPs

-

Objective: To covalently attach oleic acid to the surface of amine-functionalized superparamagnetic iron oxide nanoparticles (SPIONs).

-

Materials:

-

Amine-functionalized SPIONs (e.g., coated with (3-Aminopropyl)triethoxysilane).

-

Oleic Acid N-Hydroxysuccinimide Ester (OA-NHS).

-

Anhydrous Dimethyl Sulfoxide (DMSO).

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.[7]

-

Washing Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

-

-

Methodology:

-

Prepare Nanoparticles: Disperse the amine-functionalized SPIONs in the Reaction Buffer to a concentration of 2-5 mg/mL.

-

Prepare OA-NHS Solution: Immediately before use, dissolve OA-NHS in anhydrous DMSO to a concentration of 10 mM.[9][10] Causality Note: Preparing this solution fresh is critical as OA-NHS is moisture-sensitive and will hydrolyze rapidly in solution, rendering it inactive.[10][16]

-

Conjugation Reaction: Add a 20-fold molar excess of the dissolved OA-NHS solution to the nanoparticle suspension while gently stirring.[10] Ensure the final volume of DMSO does not exceed 10% of the total reaction volume.[10] Allow the reaction to proceed for 2 hours at room temperature.

-

Quench the Reaction: Add the Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes.[17] Causality Note: This step uses a high concentration of a primary amine (Tris) to react with and neutralize any remaining active OA-NHS, preventing non-specific reactions in subsequent steps.[10][11]

-

Purification:

-

Pellet the magnetic nanoparticles using a strong permanent magnet.

-

Carefully remove and discard the supernatant, which contains unreacted OA-NHS, NHS byproduct, and quenching buffer.

-

Resuspend the nanoparticle pellet in Washing Buffer.

-

Repeat this magnetic separation and washing process two more times to ensure complete removal of reactants.

-

-

Final Product: After the final wash, resuspend the purified oleic acid-functionalized nanoparticles in a suitable buffer for storage or characterization.

-

Bioconjugation and Drug Delivery

OA-NHS is a valuable tool for creating amphiphilic biomaterials and drug delivery systems.[1]

-

Lipoamino Acids & Peptides: By reacting OA-NHS with the primary amine of an amino acid or the N-terminus/lysine residues of a peptide, researchers can create lipidated molecules.[1][18] These conjugates are used to study protein-membrane interactions and improve the cellular uptake of peptide-based drugs.

-

Amphiphilic Polymers: Cationic polymers like polyallylamine can be functionalized with oleic acid via OA-NHS to create vectors for gene delivery (e.g., siRNA transfection). The oleic acid component helps in the encapsulation of nucleic acids and interaction with cell membranes.[1]

-

Drug Delivery Systems: The oleic acid moiety itself is a known penetration enhancer, particularly for transdermal drug delivery, as it can disrupt the stratum corneum of the skin.[19][20] When incorporated into nanoparticles or liposomes using OA-NHS chemistry, it can improve drug loading of hydrophobic agents and enhance their passage through biological membranes.[21]

Characterization Techniques for Functionalization

Confirming the successful conjugation of oleic acid is a critical, self-validating step in any protocol. A combination of techniques is typically employed to provide orthogonal evidence of surface modification.

| Technique | Purpose & Expected Outcome | Source |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify characteristic chemical bonds. Expect to see the appearance of new peaks corresponding to the C-H stretches (~2850-2925 cm⁻¹) of the oleic acid aliphatic chain and the amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands from the newly formed amide bond. | [12][22][23][24] |

| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and size distribution of nanoparticles in suspension. A slight increase in the hydrodynamic diameter is expected after conjugation, indicating the addition of the oleic acid layer. The Polydispersity Index (PDI) should remain low (<0.3) to confirm colloidal stability. | [13][17][24] |

| Zeta Potential | To measure the surface charge of the nanoparticles. If starting with positively charged amine-functionalized NPs, a shift towards a more neutral or negative zeta potential is expected after the primary amines are consumed in the amide bond formation. | [24] |

| Thermogravimetric Analysis (TGA) | To quantify the amount of organic material on the nanoparticle surface. An increase in weight loss at temperatures corresponding to the decomposition of the organic coating confirms successful conjugation. | [25] |

Conclusion and Future Outlook

Oleic Acid N-hydroxysuccinimide ester is a versatile and powerful reagent that serves as a molecular bridge between the hydrophobic world of lipids and the functional world of biomolecules and materials. Its utility is grounded in the robust and well-characterized chemistry of NHS esters, allowing for the formation of stable amide bonds under biocompatible conditions. A thorough understanding of the reaction mechanism, particularly the critical role of pH and the competing hydrolysis reaction, is paramount for achieving high conjugation efficiency and reproducible results.[3][8] As advancements in nanotechnology and biotherapeutics continue, the strategic use of reagents like OA-NHS to precisely control the surface chemistry and physical properties of drug carriers, diagnostic agents, and research tools will undoubtedly play an increasingly vital role in the development of next-generation scientific solutions.

References

- A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions. (2025). Benchchem.

- Facile Synthesis of Oleic Acid Capped Iron Oxide Nanoparticles as a Hyperthermic Agent for Cancer Cells Lysis. VIBGYOR ePress.

- An In-depth Technical Guide to NHS Ester Reaction Chemistry with Primary Amines. Benchchem.

- Mastering Bioconjugation with N-Hydroxysuccinimide Esters.

- Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research.

- Improved functionalization of oleic acid-coated iron oxide nanoparticles for biomedical applic

- An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. Benchchem.

- Optimizing Bioconjugation: A Guide to NHS Ester Reactions. Benchchem.

- Oleic Acid: A Key Intermediate for Pharmaceutical Drug Delivery Systems. NINGBO INNO PHARMCHEM CO.,LTD.

- Applications of Monounsaturated Fatty Acid (Oleic Acid) in Transdermal Drug Delivery.

- Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific - US.

- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.

- Exploring the potential of oleic acid in nanotechnology-mediated dermal drug delivery: An up-to-d

- Oleic Acid N-Hydroxysuccinimide Ester. Benchchem.

- Exploring the potential of oleic acid in nanotechnology-mediated dermal drug delivery: An up-to-date review.

- Oleic acid: its effects on stratum corneum in relation to (trans)dermal drug delivery. PubMed.

- Large-Scale, Facile Transfer of Oleic Acid-Stabilized Iron Oxide Nanoparticles to the Aqueous Phase for Biological Applications.

- Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobiliz

- OLEIC ACID N-HYDROXYSUCCINIMIDE ESTER CAS#: 81480-40-2. ChemicalBook.

- N-Hydroxysuccinimide active ester. FujiFilm.

- Iron Oxide Nanoparticles Coated with Polymer Derived from Epoxidized Oleic Acid and Cis-1,2-Cyclohexanedicarboxylic Anhydride. Hilaris Publisher.

- Characterization of Surface Ligands on Functionalized Magnetic Nanoparticles. University of Duisburg-Essen.

- FTIR Spectroscopy Analysis for Surface Functionaliz

- OLEIC ACID N-HYDROXYSUCCINIMIDE ESTER CAS#: 81480-40-2. ChemicalBook.

- What are the surface characterization techniques for functionalized nanoparticles?.

- Surface Functionalization of Magnetic Iron Oxide Nanoparticles for MRI Applications – Effect of Anchoring Group and Ligand Exchange Protocol. NIH.

- Synthesis and Characterization of a Bioconjugate Based on Oleic Acid and L-Cysteine. MDPI.

- Application Notes and Protocols for the Functionalization of Nanoparticles with Octadecanedioic Acid. Benchchem.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. glenresearch.com [glenresearch.com]

- 5. OLEIC ACID N-HYDROXYSUCCINIMIDE ESTER CAS#: 81480-40-2 [amp.chemicalbook.com]

- 6. OLEIC ACID N-HYDROXYSUCCINIMIDE ESTER CAS#: 81480-40-2 [m.chemicalbook.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 12. vibgyorpublishers.org [vibgyorpublishers.org]

- 13. Improved functionalization of oleic acid-coated iron oxide nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Surface Functionalization of Magnetic Iron Oxide Nanoparticles for MRI Applications – Effect of Anchoring Group and Ligand Exchange Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. N-Hydroxysuccinimide active ester [schem.jp]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Synthesis and Characterization of a Bioconjugate Based on Oleic Acid and L-Cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Oleic acid: its effects on stratum corneum in relation to (trans)dermal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pharmaexcipients.com [pharmaexcipients.com]

- 22. uni-due.de [uni-due.de]

- 23. protoly.net [protoly.net]

- 24. researchgate.net [researchgate.net]

- 25. hilarispublisher.com [hilarispublisher.com]

Oleic Acid N-Hydroxysuccinimide chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of Oleic Acid N-Hydroxysuccinimide Ester

Introduction

Oleic Acid N-Hydroxysuccinimide (OA-NHS) ester is a pivotal chemical reagent in the fields of bioconjugation, drug delivery, and materials science. It serves as an amine-reactive building block that allows for the covalent attachment of the monounsaturated C18 oleoyl chain to a wide array of molecules and surfaces. This modification imparts hydrophobicity, enabling the study of lipid-protein interactions, the creation of amphiphilic polymers for drug encapsulation, and the surface functionalization of nanoparticles to enhance cellular uptake.[1] This guide provides a comprehensive overview of the core chemical properties, reactivity, and field-proven applications of OA-NHS, designed for researchers, scientists, and drug development professionals seeking to leverage its unique characteristics.

Core Physicochemical Properties

The efficacy and application of OA-NHS are rooted in its fundamental physical and chemical characteristics. Understanding these properties is crucial for its proper handling, storage, and deployment in experimental workflows.

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₃₇NO₄ | [2][3][4] |

| Molecular Weight | 379.53 g/mol | [1][2][3][4][5] |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) (Z)-octadec-9-enoate | [1][3][4] |

| CAS Number | 81480-40-2 | [1][2][5][6] |

| Appearance | White to Off-White Solid | [2] |

| Melting Point | 37 - 40°C | [2][6] |

| Solubility | Slightly soluble in Chloroform and Methanol.[2] Typically dissolved in water-miscible organic solvents like DMSO or DMF for aqueous reactions.[7][8][9] | |

| Storage Conditions | -20°C, under dry conditions to prevent hydrolysis.[2][10] |

Core Reactivity: The Balance Between Aminolysis and Hydrolysis

The primary utility of OA-NHS lies in its function as an activated ester, designed to react efficiently with primary aliphatic amines, such as the ε-amino group of lysine residues in proteins or amine-functionalized surfaces.[1][11] This reaction, known as aminolysis, forms a highly stable amide bond.

However, in aqueous environments, the NHS ester is susceptible to a competing reaction: hydrolysis. Water, acting as a nucleophile, can attack the ester, regenerating the original oleic acid and releasing N-hydroxysuccinimide (NHS).[7][11] This hydrolyzed ester is no longer active and cannot participate in the desired conjugation reaction. The success of any experiment involving OA-NHS hinges on maximizing the rate of aminolysis while minimizing the rate of hydrolysis.

Caption: Competing reaction pathways for Oleic Acid-NHS ester.

Factors Influencing Reaction Efficiency

Optimizing the conjugation reaction requires careful control over several key parameters:

-

pH: This is the most critical factor. The reaction with amines is pH-dependent.[8] At acidic pH, primary amines are protonated (R-NH₃⁺), rendering them non-nucleophilic. As the pH increases into the basic range (pH 8.0-9.0), the amine is deprotonated and highly reactive. However, the rate of NHS ester hydrolysis also increases significantly with rising pH due to the higher concentration of hydroxide ions.[7] The optimal pH for most applications is a compromise, typically between pH 8.3 and 8.5 , which favors aminolysis without causing excessively rapid hydrolysis.[8]

-

Solvent: Due to its lipophilic nature, OA-NHS has limited solubility in purely aqueous buffers.[7] It is standard practice to first dissolve the ester in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to the aqueous reaction mixture containing the target molecule.[8][9] This ensures the reagent is fully solubilized and available for reaction.

-

Buffer Composition: The choice of buffer is paramount. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), are incompatible as they will compete with the target molecule for reaction with the NHS ester.[8] Suitable non-nucleophilic buffers include phosphate, sodium bicarbonate, or sodium borate.[8][12]

-

Concentration: Le Chatelier's principle applies; higher concentrations of the amine-containing target molecule can help drive the reaction towards aminolysis, outcompeting the hydrolysis reaction with water.

Applications in Research and Development

The ability to introduce a long, hydrophobic oleoyl chain in a targeted manner makes OA-NHS a versatile tool across several disciplines.

-

Lipidation of Peptides and Proteins: Covalently attaching oleic acid to peptides or proteins is used to study membrane anchoring, protein trafficking, and the functional consequences of lipidation.[1] This technique is essential for creating lipidated biomolecules for structural and biophysical studies of membrane-protein interactions.[1]

-

Functionalization of Nanoparticles: OA-NHS is widely used to modify the surface of amine-functionalized nanoparticles (e.g., iron oxide, silica, calcium phosphate).[1][13] This lipid coating can enhance colloidal stability, facilitate encapsulation of hydrophobic drugs, and improve cellular uptake by promoting interaction with the lipid bilayer of cell membranes.[1][14][15]

-

Synthesis of Amphiphilic Polymers: Hydrophilic polymers containing primary amines, such as chitosan or polyallylamine, can be readily modified with OA-NHS.[1] This reaction transforms the polymer into an amphiphilic conjugate capable of self-assembling into micelles or other nanostructures, which are highly valuable as carriers for hydrophobic drugs.[1]

-

Inhibitor and Probe Synthesis: Oleic Acid N-Hydroxysuccinimide is also used as a precursor in the synthesis of bioactive molecules, including inhibitors of the CD36/FAT translocase and the mitochondrial respiratory chain, as well as ceramide analogues designed as skin permeation enhancers.[2][6][16]

Experimental Protocols

The following protocols provide a validated framework for common applications of OA-NHS. Researchers should consider these as starting points to be optimized for their specific molecules and systems.

Protocol 1: General Conjugation to an Amine-Containing Protein

This protocol describes a general method for labeling a protein with OA-NHS.

-

Reagent Preparation:

-

Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate or 0.1 M sodium bicarbonate) at a pH of 8.3-8.5. A typical protein concentration is 2-5 mg/mL.

-

OA-NHS Stock Solution: Immediately before use, dissolve the required amount of OA-NHS in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).

-

-

Causality Behind Choices: Using a pH 8.3-8.5 buffer ensures the lysine side-chain amines are deprotonated and nucleophilic, while keeping the rate of hydrolysis manageable.[8] Anhydrous DMSO is used because OA-NHS is poorly soluble in aqueous buffers and is sensitive to moisture, which would cause premature hydrolysis.[7][17]

-

Conjugation Reaction:

-

Slowly add the OA-NHS stock solution to the stirring protein solution. A typical starting point is a 10- to 20-fold molar excess of the NHS ester relative to the protein.

-

Allow the reaction to proceed for at least 4 hours at room temperature or overnight on ice.[8] Protect from light if working with light-sensitive molecules.

-

-

Reaction Quenching (Optional): To stop the reaction, a small molecule with a primary amine, such as Tris or glycine, can be added to a final concentration of 50-100 mM to consume any unreacted OA-NHS.

-

Purification:

-

Remove unreacted OA-NHS, the NHS byproduct, and any precipitated solids by dialysis, size-exclusion chromatography (gel filtration), or tangential flow filtration.[8]

-

-

Validation: Confirm successful conjugation using techniques such as MALDI-TOF mass spectrometry (to observe the mass shift corresponding to the addition of the oleoyl group) or FTIR spectroscopy (to detect the amide bond).

Protocol 2: Workflow for Surface Functionalization of Amine-Coated Nanoparticles

This workflow outlines the process of modifying amine-functionalized nanoparticles (NPs) to create a hydrophobic oleic acid shell.

Caption: Workflow for nanoparticle functionalization with OA-NHS.

Stability, Storage, and Handling

Proper storage and handling are critical to maintaining the reactivity of OA-NHS.

-

Storage: The solid reagent should be stored at -20°C under desiccated conditions.[2][10] Once a vial is opened, it is susceptible to degradation from atmospheric moisture.[18] It is advisable to aliquot the powder into smaller, single-use vials under an inert atmosphere (e.g., argon or nitrogen) to prolong its shelf life.

-

Stability in Solution: NHS esters are relatively stable for months when stored under dry conditions.[17] However, once dissolved, especially in aqueous solutions, their stability is limited by hydrolysis. Stock solutions in anhydrous DMSO should be prepared fresh and used immediately. Do not store aqueous solutions of OA-NHS.[19]

Conclusion

Oleic Acid N-Hydroxysuccinimide ester is a powerful and versatile reagent for introducing a hydrophobic oleoyl chain onto primary amines. Its utility in modifying proteins, functionalizing nanoparticles, and creating novel biomaterials is well-established. However, successful application demands a thorough understanding of its core chemical properties, particularly the competitive relationship between aminolysis and hydrolysis. By carefully controlling reaction parameters such as pH, solvent, and buffer composition, researchers can effectively harness the capabilities of OA-NHS to advance their work in drug delivery, chemical biology, and materials science.

References

- A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions. Benchchem.

- OLEIC ACID N-HYDROXYSUCCINIMIDE ESTER CAS#: 81480-40-2. ChemicalBook.

- Oleic Acid N-Hydroxysuccinimide Ester. Benchchem.

- OLEIC ACID N-HYDROXYSUCCINIMIDE ESTER CAS#: 81480-40-2. ChemicalBook.

- A simple but efficient tumor-targeted nanoparticle delivery system constructed by oleic acid. Frontiers in Pharmacology.

- Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobiliz

- Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Scholars' Mine.

- N-Hydroxysuccinimide active ester. Funakoshi Co., Ltd.

- Deciphering the multifaceted role of oleic acid in synthesizing multibranched cobalt ferrite nanoparticles with enhanced magnetic properties. RSC Publishing.

- Formulation and Characterization of Oleic Acid Magnetic PEG PLGA Nanoparticles for Targeting Glioblastoma Multiforme.

- Synthesis and Characterization of Oleic Acid Coated Magnetic Nanoparticles for Hyperthermia Applications.

- Improved functionalization of oleic acid-coated iron oxide nanoparticles for biomedical applic

- Oleic Acid N-Hydroxysuccinimide. PubChem - NIH.

- Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods (RSC Publishing).

- Synthesis and Characterization of Oleic Acid-Coated Calcium Phosphate Nanoparticles for Gene Delivery Applic

- Chemical Name : Oleic Acid N-Hydroxysuccinimide-d17.

- NHS ester labeling of amino biomolecules. Lumiprobe.

- Multifunctional oleic acid functionalized iron oxide nanoparticles for antibacterial and dye degradation applications with magnetic recycling.

- Synthesis and Characterization of Oleic Acid Coated Magnetic Nanoparticles for Hyperthermia Applic

- Synthesis and Characterization of a Bioconjugate Based on Oleic Acid and L-Cysteine. Scitechnol.

- Synthesis of oleic acid functionalized Fe3O4 magnetic nanoparticles and studying their interaction with tumor cells for potential hyperthermia applic

- Oleic Acid Product Inform

- Oleic acid - Product D

- Peptide-Functionalized Iron Oxide Nanoparticles for Cancer Therapy: Targeting Strategies, Mechanisms, and Transl

- Oleic acid NHS ester. Synchem.

- Oleic Acid N-Hydroxysuccinimide. LGC Standards.

- Oleic Acid Safety D

- Oleic-NHS ester, 81480-40-2. BroadPharm.

- Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides. MilliporeSigma.

- Oleic Acid C8H17CH=CH(CH2)7COOH CAS No. American Chemical Society.

- Safety D

- Oleic Acid in Oleates: Enhancing the Stability and Functionality of Compounds. Acme-Hardesty.

- Conjugation Protocol for Amine Reactive Dyes. Tocris Bioscience.

- Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research.

- Applications of Monounsaturated Fatty Acid (Oleic Acid) in Transdermal Drug Delivery.

- Polyketoesters from oleic acid.

- Enhancing Drug Delivery: The Utility of Palmitic Acid NHS Ester. Benchchem.

- Oleic acid. Wikipedia.

- Strategies for synthesis of epoxy resins from oleic acid derived

Sources

- 1. benchchem.com [benchchem.com]

- 2. OLEIC ACID N-HYDROXYSUCCINIMIDE ESTER CAS#: 81480-40-2 [m.chemicalbook.com]

- 3. Oleic Acid N-Hydroxysuccinimide | C22H37NO4 | CID 16225752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Oleic Acid N-Hydroxysuccinimide | LGC Standards [lgcstandards.com]

- 5. synchem.de [synchem.de]

- 6. OLEIC ACID N-HYDROXYSUCCINIMIDE ESTER CAS#: 81480-40-2 [amp.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. glenresearch.com [glenresearch.com]

- 10. Oleic-NHS ester, 81480-40-2 | BroadPharm [broadpharm.com]

- 11. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]

- 13. trendsinpharmacy.org [trendsinpharmacy.org]

- 14. A simple but efficient tumor-targeted nanoparticle delivery system constructed by oleic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pharmaffiliates.com [pharmaffiliates.com]

- 17. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]

- 18. N-Hydroxysuccinimide active ester [schem.jp]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

Synthesis of Oleic Acid N-Hydroxysuccinimide ester

An In-Depth Technical Guide to the Synthesis, Purification, and Characterization of Oleic Acid N-Hydroxysuccinimide Ester

Authored by: Gemini, Senior Application Scientist

Abstract

Oleic Acid N-hydroxysuccinimide (NHS) ester is a pivotal chemical tool for the covalent conjugation of the hydrophobic oleoyl chain onto primary amines in biomolecules and materials.[1] This guide provides a comprehensive, field-proven framework for its synthesis, purification, and characterization. Moving beyond a simple recitation of steps, we delve into the causal chemistry, offering insights into reagent selection, reaction optimization, and troubleshooting common challenges. This document is intended for researchers, chemists, and drug development professionals seeking to leverage oleic acid modification to enhance the therapeutic potential of peptides, functionalize nanoparticles, or create novel amphiphilic biomaterials.[1]

Foundational Principles: The Chemistry of Amine-Reactive Esters

The strategic value of Oleic Acid NHS ester lies in its bifunctional nature: a long, hydrophobic oleic acid tail and a highly reactive NHS ester headgroup.[1] The NHS ester is an "active ester," meaning the N-hydroxysuccinimide is an excellent leaving group. This allows for efficient nucleophilic acyl substitution when it encounters a primary amine (e.g., the epsilon-amine of a lysine residue in a protein), forming a stable and robust amide bond.[1][2]

The synthesis of the NHS ester itself requires the "activation" of the carboxylic acid group of oleic acid. Direct condensation with N-hydroxysuccinimide is impractical.[3][4] Therefore, coupling agents, most commonly carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are employed.[1][3]

The general mechanism proceeds in two stages:

-

Activation: The carbodiimide reacts with the carboxylic acid of oleic acid to form a highly reactive O-acylisourea intermediate.[5][6]

-

NHS Coupling: This intermediate is susceptible to nucleophilic attack. N-hydroxysuccinimide attacks the activated carbonyl, displacing the carbodiimide as a urea byproduct and forming the desired, more stable NHS ester.[3][4]

dot graph SynthesisWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes OleicAcid [label="Oleic Acid\n(R-COOH)", fillcolor="#F1F3F4"]; Carbodiimide [label="Carbodiimide\n(DCC or EDC)", fillcolor="#F1F3F4"]; Intermediate [label="O-Acylisourea Intermediate\n(Highly Reactive)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; NHS [label="N-Hydroxysuccinimide\n(NHS)", fillcolor="#F1F3F4"]; Product [label="Oleic Acid NHS Ester\n(Stable Active Ester)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Urea Byproduct\n(DCU or EDU)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges OleicAcid -> Intermediate [label=" Activation "]; Carbodiimide -> Intermediate; Intermediate -> Product [label=" Nucleophilic Attack "]; NHS -> Product; Intermediate -> Byproduct [label=" Displacement "];

// Invisible nodes for layout {rank=same; OleicAcid; Carbodiimide;} {rank=same; NHS;} {rank=same; Product; Byproduct;} } केंद Caption: Carbodiimide-mediated synthesis of Oleic Acid NHS Ester.

Strategic Reagent Selection: DCC vs. EDC

The choice between DCC and EDC is a critical decision point dictated primarily by the desired solvent system and purification strategy.[5] Both are highly effective, but their byproducts possess vastly different solubilities.

| Feature | N,N'-dicyclohexylcarbodiimide (DCC) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| Solubility | Soluble in organic solvents (DCM, DMF, DMSO)[5] | Water-soluble; also soluble in organic solvents[5] |

| Byproduct | Dicyclohexylurea (DCU) | 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) |

| Byproduct Solubility | Insoluble in most organic solvents[5] | Water-soluble[5] |

| Byproduct Removal | Simple filtration[5][7] | Aqueous extraction (work-up) or dialysis[5] |

| Key Advantage | Purification is straightforward in anhydrous organic reactions.[5] | Excellent for aqueous-based reactions or when filtration is difficult. |

| Key Disadvantage | Potent allergen and sensitizer.[5] | The O-acylisourea intermediate is more prone to hydrolysis in aqueous media.[5] |

For the synthesis of Oleic Acid NHS ester, which is typically performed in an anhydrous organic solvent, DCC is often the preferred reagent due to the ease of removing the insoluble DCU byproduct by simple filtration.

Experimental Protocol: Synthesis of Oleic Acid NHS Ester

This protocol is a robust starting point. Researchers should optimize based on their specific scale and available equipment.

3.1. Materials and Reagents

-

Oleic Acid (high purity, >99%)

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM)

-

Argon or Nitrogen gas supply

-

Magnetic stirrer and stir bars

-

Glass reaction vessel and standard glassware

-

0.22 µm syringe filter (if using small scale) or Buchner funnel with filter paper

3.2. Step-by-Step Methodology

-

Preparation: Under an inert atmosphere (Argon or Nitrogen), add Oleic Acid (1.0 eq) to a clean, dry reaction vessel equipped with a magnetic stir bar.

-

Dissolution: Add anhydrous DMSO to dissolve the oleic acid. The volume should be sufficient to ensure complete dissolution but remain concentrated enough for an efficient reaction.

-

Reagent Addition: To the stirred solution, add N-hydroxysuccinimide (1.2 eq) followed by N,N'-dicyclohexylcarbodiimide (1.2 eq).[7] A slight excess of NHS and DCC helps drive the reaction to completion.

-

Reaction: Seal the vessel and stir the reaction mixture at room temperature for 12-24 hours.[7][8] Protect the reaction from light, as some reagents can be light-sensitive. As the reaction proceeds, a white precipitate of dicyclohexylurea (DCU) will form.[3][5]

-

Byproduct Removal: After the reaction period, remove the precipitated DCU by filtration.[5][7] For small-scale reactions, passing the mixture through a 0.22 µm PTFE syringe filter is effective. For larger scales, vacuum filtration using a Buchner funnel is appropriate.

-

Product Isolation: The filtrate contains the desired Oleic Acid NHS ester dissolved in the reaction solvent. This solution can be used directly for conjugation or the product can be further purified.

The Critical Step: Purification Strategies

NHS esters are notoriously sensitive to hydrolysis by water and can also react with alcohols.[2][9] This sensitivity makes purification challenging. Standard silica gel chromatography is often ineffective as the polar ester can bind irreversibly to the silica.[9][10]

4.1. Precipitation/Crystallization This is the most common and effective method for purifying Oleic Acid NHS ester.

-

Procedure: The filtrate from the synthesis is added dropwise to a large volume of a cold, stirred non-solvent, such as diethyl ether or a hexane/ethyl acetate mixture.[7][9]

-

Rationale: The NHS ester is insoluble in these non-polar solvents and will precipitate out, leaving unreacted starting materials and soluble impurities behind.

-

Challenges: Oleic Acid NHS ester may precipitate as an oil or a waxy solid rather than a crystalline powder, which can complicate collection.[10] If this occurs, decanting the solvent and washing the oil with fresh, cold non-solvent can be effective. The resulting product should be dried under high vacuum to remove all residual solvents.

4.2. Advanced Purification For applications requiring exceptionally high purity, reverse-phase HPLC can be used. However, this method risks hydrolysis due to the aqueous mobile phases typically employed.[10] Aprotic solvent systems or rapid purification times are necessary to minimize product degradation.[9]

Validation and Characterization: Confirming Success

Thorough characterization is essential to confirm the identity and purity of the synthesized ester.

5.1. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is a rapid method to confirm the conversion of the carboxylic acid to the NHS ester.

dot graph FTIR_Spectra { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Reactant [label="Reactant: Oleic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Product: Oleic Acid NHS Ester", fillcolor="#F1F3F4", fontcolor="#202124"]; Reactant_Features [label="Key Peaks:\n- Broad O-H stretch (~3000 cm⁻¹)\n- Carboxylic C=O stretch (~1710 cm⁻¹)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Product_Features [label="Key Changes:\n- Disappearance of broad O-H\n- Appearance of Ester C=O (~1735 cm⁻¹)\n- Additional NHS peaks (~1780, 1815 cm⁻¹)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Reactant -> Reactant_Features; Product -> Product_Features; } केंद Caption: Key FTIR spectral changes upon esterification.

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most definitive technique for structural confirmation.[3] Samples are typically dissolved in deuterated chloroform (CDCl₃) or DMSO-d₆.

| Spectroscopic Data | Oleic Acid (Reactant) | Oleic Acid NHS Ester (Product) |

| ¹H NMR | ~5.3 ppm (multiplet, -CH=CH-) | ~5.3 ppm (multiplet, -CH=CH-) |

| ~2.3 ppm (triplet, -CH₂-COOH) | ~2.6 ppm (triplet, -CH₂-COO-) | |

| ~11-12 ppm (broad singlet, -COOH) | Signal disappears | |

| ~2.9 ppm (singlet, 4H, succinimide protons) | ||

| ¹³C NMR | ~179 ppm (-COOH) | ~169 ppm (-COO-NHS) |

| ~25.6 ppm (succinimide carbons) |

Note: Exact chemical shifts may vary slightly depending on the solvent used. The appearance of a sharp singlet at approximately 2.9 ppm in the ¹H NMR spectrum, integrating to 4 protons, is a hallmark of successful NHS ester formation.[3][11]

Storage and Handling

Due to their moisture sensitivity, Oleic Acid NHS esters require careful storage.[2]

-

Storage: Store the solid product at -20°C or lower in a desiccated container under an inert atmosphere (argon or nitrogen).[12]

-

Handling: Before use, allow the container to warm completely to room temperature before opening to prevent condensation of atmospheric moisture onto the product. Prepare solutions in anhydrous solvents immediately before use, as storage in solution is not recommended.

References

-

Polymers (Basel). (2021). Synthesis and Characterization of a Bioconjugate Based on Oleic Acid and L-Cysteine. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Characterization of a Bioconjugate Based on Oleic Acid and L-Cysteine. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Purification of polar NHS esters. Retrieved from [Link]

-

Acme-Hardesty. (2013). Oleic Acid Safety Data Sheet. Retrieved from [Link]

-

American Chemical Society. (2002). Oleic Acid Chemical Laboratory Information Profile. Retrieved from [Link]

-

In-Cosmetics. (n.d.). Oleic Acid in Oleates: Enhancing the Stability and Functionality of Compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (2024). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Oleic acid. Retrieved from [Link]

-

YouTube. (2021). Oleic Acid Purification. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). Isolation and Ultra-Purification of Oleic Acid Extracted from Olive Oil Using Urea Crystallization. Retrieved from [Link]

-

ResearchGate. (2025). Convenient Synthesis of N-Hydroxysuccinimide Esters from Carboxylic Acids Using Triphosgene. Retrieved from [Link]

-

Reddit. (2025). Anyone have a method of purifying NHS esters?. Retrieved from [Link]

-

Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

-

ResearchGate. (2025). Isolation and Ultra-Purification of Oleic Acid Extracted from Olive Oil Using Urea Crystallization. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2021). Synthesis and Characterization of Green Biodegradable Palm Oleic Acid Based Polyester. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

-

Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction scheme for the synthesis of (A) FA-NHS-ester using DCC and NHS.... Retrieved from [Link]

-

PubMed. (2021). Synthesis and Characterization of a Bioconjugate Based on Oleic Acid and L-Cysteine. Retrieved from [Link]

-

Acta Scientific. (2022). Diagnosis and Characterization by Using NMR, FT-IR, HPLC and G C Spectroscopies for Flaxseeds (Brown Variety) Oil Content. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. glenresearch.com [glenresearch.com]

- 3. Synthesis and Characterization of a Bioconjugate Based on Oleic Acid and L-Cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Steglich Esterification [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. magritek.com [magritek.com]

- 12. Oleic-NHS ester, 81480-40-2 | BroadPharm [broadpharm.com]

An In-depth Technical Guide to Oleic Acid N-Hydroxysuccinimide Ester

This guide provides a comprehensive technical overview of Oleic Acid N-Hydroxysuccinimide (OA-NHS) ester, a pivotal reagent in modern bioconjugation and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structure, synthesis, reaction mechanisms, and practical applications, grounding all information in established scientific principles.

Introduction: The Role of Controlled Hydrophobicity

In the fields of chemical biology and drug delivery, the ability to precisely modify biomolecules is paramount. Oleic Acid N-Hydroxysuccinimide ester is a key tool for this purpose, enabling the covalent attachment of a hydrophobic oleoyl chain to molecules of interest.[1] This C18:1 monounsaturated fatty acid imbues target molecules—such as proteins, peptides, or nanoparticles—with lipophilic characteristics.[1] This modification can dramatically alter solubility, facilitate membrane anchoring, enhance cellular uptake, and improve the pharmacokinetic profiles of therapeutic agents, making OA-NHS an indispensable reagent.[1]

Chemical Structure and Nomenclature

A thorough understanding of a reagent begins with its fundamental structure and formal name.

Molecular Structure

OA-NHS is an amphipathic molecule composed of two key functional components:

-

The Oleoyl Group : This is a long, 18-carbon aliphatic chain derived from oleic acid. It contains a single cis double bond between carbons 9 and 10, which introduces a characteristic kink in the chain. This hydrophobic tail is the primary driver for the altered physical properties of the conjugated molecule.

-

The N-Hydroxysuccinimide (NHS) Ester : This is a highly reactive group at the terminus of the oleoyl chain. The NHS moiety is an excellent leaving group, making the ester's carbonyl carbon highly susceptible to nucleophilic attack by primary amines.[1][2]

Below is a diagram illustrating the chemical structure of Oleic Acid N-Hydroxysuccinimide ester.

Caption: Chemical structure of Oleic Acid N-Hydroxysuccinimide ester.

IUPAC Name

The formal IUPAC name for this compound is (2,5-dioxopyrrolidin-1-yl) (Z)-octadec-9-enoate .[3][4]

-

(2,5-dioxopyrrolidin-1-yl) : Describes the N-Hydroxysuccinimide group.

-

(Z)-octadec-9-enoate : Describes the oleate portion, indicating an 18-carbon chain ("octadec") with a cis ("Z") double bond at the 9th carbon.

Physicochemical Properties

A summary of key properties is essential for experimental design.

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₇NO₄ | [3][5] |

| Molecular Weight | 379.5 g/mol | [3][5] |

| CAS Number | 81480-40-2 | |

| Appearance | Varies (often a solid) | |

| Melting Point | ~37 °C | [5] |

| Solubility | Soluble in organic solvents (DMSO, DMF) | [6] |

Synthesis and Reaction Mechanism

Synthesis of OA-NHS Ester

The synthesis of OA-NHS is a classic example of carboxylic acid activation. While several methods exist, the most common laboratory-scale synthesis involves the coupling of oleic acid with N-hydroxysuccinimide using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][7]

The Causality Behind the Synthesis:

-

Activation: The carbodiimide (DCC or EDC) reacts with the carboxylic acid group of oleic acid. This is the critical activation step, forming a highly reactive O-acylisourea intermediate.

-

NHS Attack: The N-hydroxysuccinimide, acting as a nucleophile, attacks this intermediate.

-

Ester Formation: This attack displaces the carbodiimide as a urea byproduct (e.g., dicyclohexylurea, which is poorly soluble and precipitates out), forming the more stable, yet still highly amine-reactive, NHS ester.[7]

Caption: General workflow for the synthesis of OA-NHS ester.

Reaction with Primary Amines (Aminolysis)

The utility of OA-NHS lies in its specific reactivity towards primary amines (–NH₂), such as those on the N-terminus of proteins or the side chain of lysine residues.[1][8] The reaction, known as aminolysis, proceeds via a nucleophilic acyl substitution mechanism.

Mechanism Explained:

-

The primary amine, acting as a nucleophile, attacks the electron-deficient carbonyl carbon of the NHS ester.[1][7]

-

This forms a transient, unstable tetrahedral intermediate.[2][9]

-

The intermediate collapses, leading to the reformation of the carbonyl double bond and the expulsion of the N-hydroxysuccinimide as a stable leaving group.[2]

-

The final result is a highly stable amide bond covalently linking the oleoyl chain to the target molecule.[1][2]

This reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5).[10] At this pH, a sufficient concentration of the primary amine is deprotonated and thus nucleophilic, while the rate of a key competing reaction—hydrolysis—is still manageable.[10][11]

The Challenge of Hydrolysis: A Competing Reaction

A critical consideration when working with NHS esters is their susceptibility to hydrolysis, where water acts as a nucleophile to cleave the ester bond.[10][12] This regenerates the original oleic acid and renders the reagent inactive for conjugation.[10]

Trustworthiness Through Control: The rate of hydrolysis is highly dependent on pH and temperature. It increases significantly at higher pH values.[6][10] Therefore, controlling the reaction conditions is paramount for achieving high conjugation efficiency and reproducibility.

Expert Insight: To mitigate hydrolysis, NHS esters should always be stored desiccated.[6] For reactions, they are typically dissolved in a dry, water-miscible organic solvent like DMSO or DMF immediately before being added to the aqueous reaction buffer.[2][6][10]

Applications in Research and Drug Development

The ability to introduce a lipid tail onto various substrates opens up numerous applications.

-

Bioconjugation: Creating lipidated peptides and proteins to study membrane interactions, protein trafficking, and the functional consequences of lipidation.[1]

-

Drug Delivery: Functionalizing nanoparticles (e.g., mesoporous silica) or polymers (e.g., chitosan) to create amphiphilic structures like micelles.[1] These can encapsulate hydrophobic drugs, improving their solubility and delivery.[1] The oleic acid component can also act as a penetration enhancer for transdermal drug delivery.[14]

-

Gene Delivery: Modifying cationic polymers like polyallylamine to create less toxic and more effective vectors for siRNA transfection.[1]

-

Probes and Inhibitors: Synthesizing lipid probes for metabolic imaging or creating inhibitors for enzymes involved in fatty acid metabolism.[1][5][15]

Experimental Protocol: Protein Labeling with OA-NHS

This protocol provides a validated, step-by-step methodology for conjugating OA-NHS to a protein with accessible primary amines.

Pillar of Trustworthiness: This protocol is a self-validating system. Each step is designed to maximize the desired reaction (aminolysis) while minimizing side reactions (hydrolysis). Characterization steps are included to confirm success.

Materials

-

Protein of interest (e.g., Bovine Serum Albumin, BSA)

-

Oleic Acid N-Hydroxysuccinimide (OA-NHS)

-

Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-8.5. Crucially, avoid buffers containing primary amines like Tris or glycine .[6][16]

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Size-Exclusion Chromatography (SEC) / Desalting column for purification

Step-by-Step Procedure

-

Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to a concentration of 5-10 mg/mL.[17]

-

Rationale: This concentration is high enough to favor the bimolecular conjugation reaction over the unimolecular hydrolysis of the NHS ester. The pH of 8.0-8.5 ensures that lysine side chains are sufficiently deprotonated to be nucleophilic.[11]

-

-

Prepare OA-NHS Stock Solution: Immediately before use, dissolve OA-NHS in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mg/mL).

-

Calculate Molar Excess: Determine the molar ratio of OA-NHS to add to the protein. A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point for achieving a low to moderate degree of labeling.[16][17]

-

Expertise: The optimal ratio is empirical. For proteins sensitive to modification, start with a lower excess. For robust proteins or when a higher degree of labeling is desired, use a higher excess. Running small-scale pilot reactions is highly recommended.[17]

-

-

Initiate Conjugation: While gently vortexing the protein solution, add the calculated volume of the OA-NHS stock solution.

-

Rationale: Slow addition with mixing ensures rapid and even distribution of the reagent, preventing localized high concentrations that could lead to protein precipitation or excessive modification in one region.

-

-

Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[11][17]

-

Rationale: Room temperature incubation is faster, but 4°C can be beneficial for sensitive proteins and also slows the rate of hydrolysis, potentially improving yields over a longer reaction time.

-

-

Quench the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes.

-

Rationale: The primary amines in the Tris buffer will react with and consume any remaining unreacted OA-NHS, definitively stopping the conjugation reaction.

-

-

Purify the Conjugate: Separate the lipidated protein from unreacted OA-NHS, hydrolyzed oleic acid, and the NHS byproduct using a desalting column or dialysis.

-

Characterize the Product: Confirm successful conjugation using techniques like MALDI-TOF mass spectrometry (to observe an increase in molecular weight corresponding to attached oleoyl groups) or SDS-PAGE (which may show a slight shift in mobility).

Conclusion

Oleic Acid N-Hydroxysuccinimide ester is a powerful and versatile reagent for introducing hydrophobicity into a wide range of molecules. Its utility is rooted in the specific and efficient reaction between the NHS ester and primary amines, forming stable amide bonds. Success in its application hinges on a solid understanding of its chemical properties, particularly the competitive interplay between aminolysis and hydrolysis. By carefully controlling reaction parameters such as pH, temperature, and reagent handling, researchers can reliably leverage this tool to advance studies in drug delivery, protein function, and materials science.

References

-

Oleic Acid N-Hydroxysuccinimide | C22H37NO4 | CID 16225752. PubChem, National Institutes of Health. [Link]

-

Synthesis and Characterization of a Bioconjugate Based on Oleic Acid and L-Cysteine. Reactions. [Link]

-

N-Hydroxysuccinimide active ester. NAMIKI SHOJI CO., LTD. [Link]

-

How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. G-Biosciences. [Link]

-

Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods, RSC Publishing. [Link]

-

Application Note – Protein Labeling with NHS Esters. Glen Research. [Link]

-

Chemical Name : Oleic Acid N-Hydroxysuccinimide-d17. Pharmaffiliates. [Link]

-

Oleic Acid: A Key Intermediate for Pharmaceutical Drug Delivery Systems. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Aminolysis Of N-Hydroxysuccinimide Esters. A Structure-Reactivity Study. Scholars' Mine. [Link]

-

Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]

-

Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]

-

Side reactions of N-hydroxysuccinimide esters with nucleophiles. Chemistry Stack Exchange. [Link]

-

Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. Organic Chemistry Portal. [Link]

-

Selective protein N-terminal labeling with N-hydroxysuccinimide esters. PMC, National Institutes of Health. [Link]

-

N-Hydroxysuccinimide Esters in Peptide Synthesis. Journal of the American Chemical Society. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. glenresearch.com [glenresearch.com]

- 3. Oleic Acid N-Hydroxysuccinimide | C22H37NO4 | CID 16225752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Oleic Acid N-Hydroxysuccinimide | LGC Standards [lgcstandards.com]

- 5. Oleic acid N-hydroxysuccinimide | 81480-40-2 | GDA48040 [biosynth.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Synthesis and Characterization of a Bioconjugate Based on Oleic Acid and L-Cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. interchim.fr [interchim.fr]

- 12. N-Hydroxysuccinimide active ester [schem.jp]

- 13. info.gbiosciences.com [info.gbiosciences.com]

- 14. pharmaexcipients.com [pharmaexcipients.com]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. lumiprobe.com [lumiprobe.com]

- 17. glenresearch.com [glenresearch.com]

Mechanism of Oleic Acid N-Hydroxysuccinimide reaction with primary amines

An In-Depth Technical Guide to the Mechanism and Application of Oleic Acid N-Hydroxysuccinimide Ester Reaction with Primary Amines

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the reaction between Oleic Acid N-hydroxysuccinimide (NHS) ester and primary amines. Moving beyond simple protocols, this document delves into the core mechanism, elucidates the critical parameters that govern reaction efficiency, and offers field-proven methodologies to ensure robust and reproducible outcomes.

Introduction: The Strategic Value of Oleic Acid Conjugation

Oleic Acid N-hydroxysuccinimide ester is a pivotal chemical tool for the covalent attachment of the hydrophobic oleoyl chain to molecules containing primary amines.[1] This reagent features a monounsaturated C18 fatty acid tail, which imparts hydrophobicity, and a highly reactive amine-specific NHS ester headgroup. This unique amphiphilic structure is invaluable in drug development and chemical biology for:

-

Lipidating proteins and peptides to study membrane anchoring, protein trafficking, and the functional consequences of lipidation.[1]

-

Functionalizing nanoparticles and drug carriers to enhance cellular uptake, improve membrane permeability, and control drug release profiles.[1][2]

-

Synthesizing novel biomaterials and lipid probes for metabolic labeling and imaging.[1]

The reaction's success hinges on a well-understood yet sensitive mechanism: nucleophilic acyl substitution. This guide will dissect this mechanism and the environmental factors that dictate its success.

The Core Reaction Mechanism: Forming the Stable Amide Bond

The conjugation of an oleic acid NHS ester to a primary amine is a classic example of nucleophilic acyl substitution . The process is elegant in its efficiency, proceeding through a well-defined pathway to form a highly stable amide bond.[3][]

The fundamental steps are:

-

Nucleophilic Attack: An unprotonated primary amine (R-NH₂), acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the NHS ester.[1][3]

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate.[5]

-

Collapse and Leaving Group Departure: The intermediate collapses, leading to the reformation of the carbonyl double bond and the expulsion of N-hydroxysuccinimide (NHS) as a leaving group.[5]

-

Stable Amide Bond Formation: The final product is a highly stable amide linkage, which is effectively irreversible under physiological conditions, covalently tethering the oleic acid moiety to the target molecule.[5][6]

Causality Behind Experimental Choices: A Scientist's Perspective

Merely following a protocol is insufficient for robust science. Understanding why certain conditions are chosen is paramount for troubleshooting and optimization. The efficiency of this conjugation is governed by a critical competition: the desired aminolysis versus the undesirable hydrolysis of the NHS ester by water.[3]

The Paramount Role of pH

The pH of the reaction buffer is the single most critical parameter.[7] It creates a delicate balance between activating the nucleophile and preserving the electrophile.

-

Amine Reactivity: The reacting species is the deprotonated, unprotonated primary amine (-NH₂).[8] At acidic pH (below ~7), the amine exists predominantly in its protonated, non-nucleophilic form (-NH₃⁺), dramatically slowing the desired reaction.[7][9] As the pH increases into the alkaline range, the concentration of the reactive -NH₂ form rises, accelerating the conjugation.[8] The optimal pH range is typically between 7.2 and 8.5.[]

-

NHS Ester Stability: Conversely, NHS esters are susceptible to hydrolysis, a reaction that also accelerates with increasing pH.[8] Water acts as a competing nucleophile, cleaving the ester and rendering it inactive.[7]

This trade-off is why the pH 7.2-8.5 window is so critical. It is the range where the rate of aminolysis is significantly faster than the rate of hydrolysis, maximizing the yield of the desired conjugate.

Data Presentation: The pH-Dependence of NHS Ester Stability

The following table quantifies the dramatic impact of pH on the stability of the NHS ester, highlighting the importance of precise buffer control.

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours |

| 7.0 | Ambient | ~7 hours |

| 8.0 | 4 | ~1 hour |

| 8.6 | 4 | 10 minutes |

| 9.0 | Room Temperature | Minutes |

| Sources:[3][10] |

Buffer and Solvent Selection

-

Buffer Composition: It is imperative to use buffers that do not contain primary amines, such as Tris or glycine.[3] These compounds will compete with the target molecule for reaction with the NHS ester, drastically reducing conjugation efficiency. Suitable buffers include phosphate-buffered saline (PBS), sodium bicarbonate, sodium phosphate, and HEPES.[3]

-

Solvent for Oleic Acid NHS Ester: Oleic acid NHS ester is hydrophobic and often requires dissolution in a small volume of an anhydrous polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the aqueous reaction buffer.[11][12] Expert Tip: Always use high-quality, anhydrous DMF. Degraded DMF can contain dimethylamine, a primary amine that will react with the NHS ester.[11]

Stoichiometry, Temperature, and Time

-

Molar Excess: A molar excess (from 5 to 20-fold) of the NHS ester is often necessary to ensure efficient conjugation.[5] This helps the desired aminolysis reaction outcompete the competing hydrolysis reaction, especially when working with dilute protein solutions.[10]

-

Temperature and Duration: The reaction is typically performed between 4°C and room temperature for 30 minutes to 2 hours.[][13] Lower temperatures (4°C) can be used to prolong the half-life of the NHS ester and are beneficial for temperature-sensitive proteins, though this will require a longer reaction time.

Self-Validating Experimental Protocols

A robust protocol is a self-validating system. The following methodologies are designed to provide reliable and reproducible results for the synthesis and application of Oleic Acid NHS ester.

Protocol 1: Synthesis of Oleic Acid N-Hydroxysuccinimide Ester

This two-step protocol utilizes a carbodiimide coupling agent to activate the carboxylic acid of oleic acid, forming the amine-reactive NHS ester.[14]

-

Reagent Preparation: Prepare solutions in a suitable anhydrous solvent like DMSO.

-

0.1 M Oleic Acid

-

0.1 M N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

0.2 M N-hydroxysuccinimide (NHS)

-

-

Activation Step: In a clean, dry reaction vessel, mix the DCC/EDC and NHS solutions.

-

Esterification: Add the oleic acid solution to the DCC/NHS mixture. If necessary, adjust the pH to ~4-5 to promote the protonation required for NHS-ester formation.[14]

-

Reaction: Allow the reaction to proceed for 4-6 hours at room temperature with stirring. A precipitate of dicyclohexylurea (DCU) will form if DCC is used.

-

Purification: Remove the DCU precipitate by filtration. The resulting solution contains the Oleic Acid NHS ester, which can be purified further by chromatography if required or used directly in the next step.

Protocol 2: Conjugation of Oleic Acid NHS Ester to a Protein

This protocol provides a general workflow for labeling a protein with primary amines (e.g., lysine residues).

-

Protein and Buffer Preparation:

-

NHS Ester Preparation:

-

Conjugation Reaction:

-

Calculate the required volume of the 10 mM NHS ester stock to achieve a desired molar excess (e.g., 20-fold) over the protein.

-

While gently stirring the protein solution, add the NHS ester stock solution dropwise. Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.[13]

-

Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.[13][16]

-

-

Quenching (Optional but Recommended):

-

To stop the reaction, add a quenching buffer containing primary amines, such as 1 M Tris-HCl or glycine, to a final concentration of 50-100 mM.[15] Incubate for 15-30 minutes. This will consume any unreacted NHS ester.

-

-

Purification of the Conjugate:

-

Characterization:

Conclusion

The reaction between Oleic Acid N-hydroxysuccinimide ester and primary amines is a robust and highly specific method for introducing lipophilic moieties onto biomolecules and nanomaterials. Its success is not accidental but is the result of carefully controlling a competitive chemical environment. By understanding the fundamental mechanism and the critical role of pH, buffer composition, and stoichiometry, researchers can harness this powerful tool to achieve high-yield, reproducible conjugations. This foundational knowledge transforms a standard protocol into an adaptable and reliable scientific methodology, essential for advancing research and development in the life sciences.

References

- Benchchem. An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines.

- Glen Research. Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.

- Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry.

- Benchchem. An In-depth Technical Guide to NHS Ester Reaction Chemistry with Primary Amines.

- Benchchem. Oleic Acid N-Hydroxysuccinimide Ester.

- BOC Sciences. NHS Esters for Antibody Labeling.

- Journal of Young Investigators. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. (2006-10-01).

- Benchchem. Optimizing pH in NHS Ester Conjugation Reactions: A Detailed Guide.

- Lumiprobe. NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.

- Synthesis and Characterization of a Bioconjugate Based on Oleic Acid and L-Cysteine. (2021-05-29).

- Benchchem. Stability of Amide Bonds Formed by NHS Ester Reactions: A Comparative Guide.

- NHS ester labeling of amino biomolecules.

- NIH. Composite Hydrogel with Oleic Acid-Grafted Mesoporous Silica Nanoparticles for Enhanced Topical Delivery of Doxorubicin.

- Abberior Instruments. NHS ester protocol for labeling proteins.

- Tocris Bioscience. Conjugation Protocol for Amine Reactive Dyes.

- BroadPharm. Protocol for PEG NHS Ester. (2022-01-18).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Composite Hydrogel with Oleic Acid-Grafted Mesoporous Silica Nanoparticles for Enhanced Topical Delivery of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 5. glenresearch.com [glenresearch.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]

- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. broadpharm.com [broadpharm.com]

- 14. Synthesis and Characterization of a Bioconjugate Based on Oleic Acid and L-Cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 16. NHS ester protocol for labeling proteins [abberior.rocks]

An In-Depth Technical Guide to the Applications of Oleic Acid N-Hydroxysuccinimide in Biotechnology

Abstract

Oleic Acid N-Hydroxysuccinimide (OA-NHS) has emerged as a pivotal tool in modern biotechnology, offering a versatile method for the covalent modification of biomolecules and synthetic surfaces. This guide provides a comprehensive technical overview of OA-NHS, from its fundamental chemical principles to its advanced applications in drug delivery, nanoparticle functionalization, and bioconjugation. We will delve into the critical parameters governing its reactivity, provide detailed experimental protocols, and offer insights into the validation of conjugation success. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this powerful bioconjugation reagent.

The Chemistry of Oleic Acid N-Hydroxysuccinimide: A Foundation for Innovation

Oleic Acid N-Hydroxysuccinimide is an amine-reactive chemical tool that facilitates the covalent attachment of the hydrophobic oleoyl chain to various substrates.[1] The core of its functionality lies in the N-hydroxysuccinimide (NHS) ester group. NHS esters are widely employed in bioconjugation due to their ability to form stable amide bonds with primary amines under mild, aqueous conditions, which helps preserve the structure and function of sensitive biomolecules.[2][3]

The primary targets for OA-NHS conjugation are the primary amine groups (–NH₂) found at the N-terminus of proteins and on the side chain of lysine residues.[3] The reaction proceeds through a nucleophilic acyl substitution mechanism. The unprotonated primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This results in the formation of a transient tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide as a stable leaving group and forming a highly stable amide bond.[1][2]

It is crucial to understand that in aqueous solutions, a competing reaction, hydrolysis, can occur where water acts as a nucleophile, converting the NHS ester back to the unreactive carboxylic acid.[2][4] This underscores the importance of carefully controlling reaction conditions to maximize the desired aminolysis reaction over hydrolysis.

Critical Reaction Parameters

Successful conjugation with OA-NHS is contingent upon the meticulous control of several experimental parameters:

-

pH: The pH of the reaction buffer is the most critical factor.[2] The primary amine on the target molecule must be in its deprotonated, nucleophilic state to react.[2] Therefore, the reaction is strongly pH-dependent.[5][6] At acidic pH, the amine is protonated (R-NH₃⁺) and rendered unreactive.[2] Conversely, at a higher-than-optimal pH, the rate of NHS ester hydrolysis increases significantly, reducing the conjugation efficiency.[4][5] The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5.[2][3]

-

Buffer Composition: Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target molecule for reaction with the NHS ester.[5] Phosphate, carbonate-bicarbonate, HEPES, or borate buffers are commonly used for NHS ester reactions.[3]

-

Solvent: Due to the hydrophobic nature of the oleic acid chain, OA-NHS often has limited solubility in purely aqueous buffers. It is frequently dissolved in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the reaction mixture.[4][5] It is imperative to use high-quality, amine-free DMF to prevent unwanted side reactions.[5]

-

Temperature and Time: NHS ester reactions are typically performed at room temperature or 4°C for 0.5 to 4 hours.[3] The half-life of an NHS ester can be several hours at pH 7 but decreases to minutes at pH 9, highlighting the interplay between pH, temperature, and reaction time.[2][3]

Reaction Mechanism and Competing Hydrolysis

The fundamental reaction pathways are illustrated below. Understanding the balance between aminolysis and hydrolysis is key to optimizing conjugation protocols.

Caption: Reaction pathways for Oleic Acid-NHS.

Applications in Nanoparticle Functionalization

The surface modification of nanoparticles with OA-NHS is a powerful strategy to enhance their utility in various biotechnological applications, particularly in drug delivery and diagnostics.[1] The oleic acid moiety provides a hydrophobic anchor, which can be used to load lipophilic drugs or to facilitate interaction with cell membranes.[7]

Creating Hydrophobic Surfaces on Nanoparticles

Many nanoparticles synthesized for biomedical use have hydrophilic surfaces. While beneficial for aqueous dispersibility, this can lead to premature drug release.[1] Covalently attaching oleic acid to amine-functionalized nanoparticles via OA-NHS chemistry introduces a hydrophobic layer, which can help retain lipophilic cargo.[1] This is particularly relevant for mesoporous silica nanoparticles (MSNs) where the oleic acid coating can act as a gatekeeper, preventing the premature release of encapsulated drugs.[1]

Enhancing Cellular Uptake

The lipidated surface created by oleic acid conjugation can enhance the cellular uptake of nanoparticles.[1] The oleic acid chains can interact with the lipid bilayer of cell membranes, promoting fusion or endocytosis. This is a key advantage for delivering therapeutic or imaging agents directly into cells.

Experimental Workflow: Functionalization of Amine-Modified Nanoparticles

Caption: Workflow for nanoparticle functionalization.

Protocol: Surface Modification of Amine-Functionalized Nanoparticles

-

Nanoparticle Preparation: Disperse amine-functionalized nanoparticles in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.5) at a concentration of 1-10 mg/mL.[5]

-